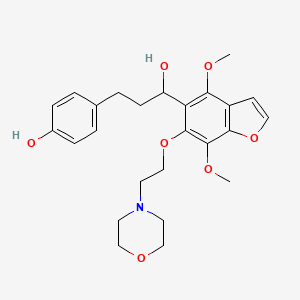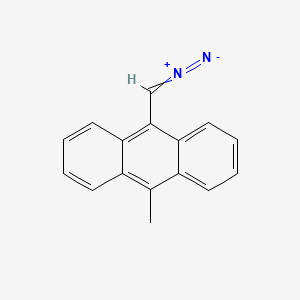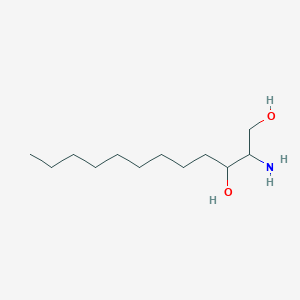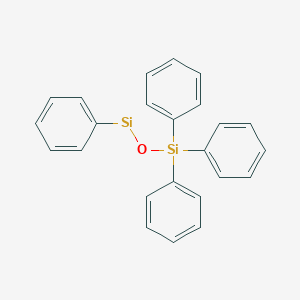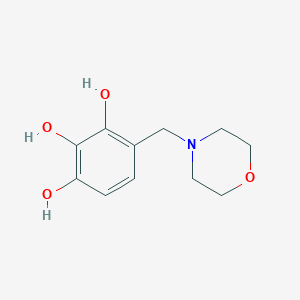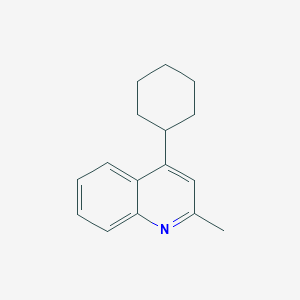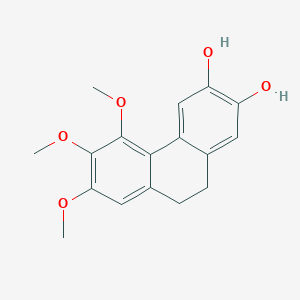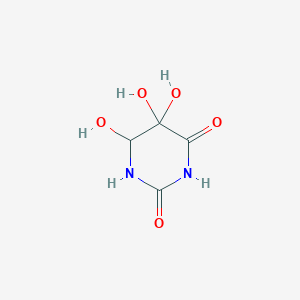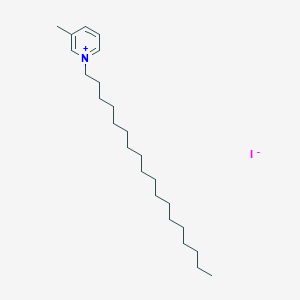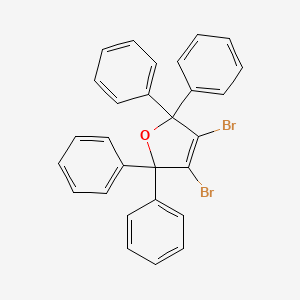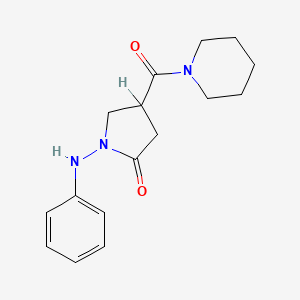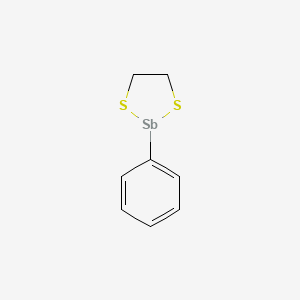
Methanearsonic acid, dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanearsonic acid, dipotassium salt is an organoarsenic compound with the chemical formula CH₅AsO₃K₂. It is a colorless, water-soluble solid that has been widely used in various applications, particularly as a herbicide and fungicide in agriculture . This compound is known for its ability to control weedy grasses and other unwanted vegetation, making it a valuable tool in crop management .
準備方法
Synthetic Routes and Reaction Conditions: Methanearsonic acid, dipotassium salt can be synthesized through the reaction of methanearsonic acid with potassium hydroxide. The general reaction involves the neutralization of methanearsonic acid with potassium hydroxide to form the dipotassium salt: [ \text{CH}_3\text{AsO}_3\text{H}_2 + 2\text{KOH} \rightarrow \text{CH}_3\text{AsO}_3\text{K}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale neutralization reactions. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Methanearsonic acid, dipotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Arsenic acid and its salts.
Reduction: Arsenous acid and its salts.
Substitution: Various organoarsenic compounds depending on the substituent used
科学的研究の応用
Methanearsonic acid, dipotassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its effects on various biological systems, particularly its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in treating certain diseases, although its toxicity limits its therapeutic applications.
Industry: Widely used as a herbicide and fungicide in agriculture to control unwanted vegetation and protect crops
作用機序
Methanearsonic acid, dipotassium salt exerts its effects primarily through its interaction with sulfhydryl groups in enzymes. It inhibits enzymes that are sensitive to sulfhydryl group reagents, leading to the disruption of metabolic processes. For example, it inhibits NADP±malic enzyme, which is crucial for the release of CO₂ from malate in plants. This inhibition deprives the plant of its source of carbon for sucrose production, ultimately leading to plant death .
類似化合物との比較
Methylarsonic acid: Similar in structure but differs in its specific applications and toxicity profile.
Dimethylarsinic acid: Another organoarsenic compound with different chemical properties and uses.
Uniqueness: Methanearsonic acid, dipotassium salt is unique due to its specific mode of action and its effectiveness as a herbicide. Its ability to inhibit key enzymes in plants makes it particularly valuable in agricultural applications .
特性
CAS番号 |
39159-83-6 |
|---|---|
分子式 |
CH3AsK2O3 |
分子量 |
216.151 g/mol |
IUPAC名 |
dipotassium;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3.2K/c1-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 |
InChIキー |
ZUKPFPUNSRFIAV-UHFFFAOYSA-L |
正規SMILES |
C[As](=O)([O-])[O-].[K+].[K+] |
関連するCAS |
124-58-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


